REACTION_CXSMILES
|
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:15]1[C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=[CH:17][C:16]=1[C:24](Cl)=[O:25].C(Cl)(=O)[C:28]1[CH:36]=[CH:35][CH:34]=[C:30](C(Cl)=O)[CH:29]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCCl.CN(C=O)C>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:24]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([C:21]([NH:12][C:11]3[CH:13]=[CH:14][C:8]([O:1][C:28]4[CH:29]=[CH:30][CH:34]=[CH:35][CH:36]=4)=[CH:9][CH:10]=3)=[O:22])[N:15]=2)=[O:25])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
0.016 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The off-white fibrous polymer which was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(=O)C1=NC(=CC=C1)C(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.016 mol | |
AMOUNT: MASS | 8.0248 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |